Cas no 945-83-5 (2-Propoxyquinoline)

2-Propoxyquinoline 化学的及び物理的性質
名前と識別子
-
- 2-Propoxyquinoline
- Quinoline, 2-propoxy-
- CS-0212357
- MFCD18783197
- AKOS015897222
- NNWTYSZJLCDUDC-UHFFFAOYSA-N
- SCHEMBL4269051
- 2-Propoxyquinoline #
- 945-83-5
- DTXSID90343372
- BS-29854
- SB67695
-
- MDL: MFCD18783197
- インチ: InChI=1S/C12H13NO/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h3-8H,2,9H2,1H3
- InChIKey: NNWTYSZJLCDUDC-UHFFFAOYSA-N
- ほほえんだ: CCCOC1=NC2=CC=CC=C2C=C1
計算された属性
- せいみつぶんしりょう: 187.099714038g/mol
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 22.1Ų
2-Propoxyquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR901817-1g |
2-Propoxyquinoline |
945-83-5 | 95% | 1g |
£100.00 | 2025-02-20 | |
TRC | P839888-500mg |
2-Propoxyquinoline |
945-83-5 | 500mg |
$ 95.00 | 2022-06-03 | ||
abcr | AB311761-1 g |
2-Propoxyquinoline; 95% |
945-83-5 | 1g |
€144.00 | 2023-04-26 | ||
Ambeed | A969012-5g |
2-Propoxyquinoline |
945-83-5 | 95% | 5g |
$233.0 | 2024-04-16 | |
Crysdot LLC | CD11006464-10g |
2-Propoxyquinoline |
945-83-5 | 95+% | 10g |
$447 | 2024-07-19 | |
1PlusChem | 1P00H6GK-5g |
2-Propoxyquinoline |
945-83-5 | 95% | 5g |
$217.00 | 2025-02-28 | |
abcr | AB311761-5 g |
2-Propoxyquinoline; 95% |
945-83-5 | 5g |
€348.00 | 2023-04-26 | ||
TRC | P839888-100mg |
2-Propoxyquinoline |
945-83-5 | 100mg |
$ 65.00 | 2022-06-03 | ||
TRC | P839888-50mg |
2-Propoxyquinoline |
945-83-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
Alichem | A189005932-10g |
2-Propoxyquinoline |
945-83-5 | 95% | 10g |
$469.04 | 2023-08-31 |
2-Propoxyquinoline 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2-Propoxyquinolineに関する追加情報
Introduction to 2-Propoxyquinoline (CAS No. 945-83-5)
2-Propoxyquinoline, identified by the chemical compound code CAS No. 945-83-5, is a significant molecule in the realm of pharmaceutical chemistry and bioorganic research. This compound, featuring a quinoline core substituted with a propoxy group, has garnered considerable attention due to its versatile structural and functional properties. The quinoline scaffold is well-documented for its pharmacological relevance, while the propoxy moiety introduces unique reactivity and solubility characteristics, making 2-propoxyquinoline a promising candidate for various synthetic and therapeutic applications.
The chemical structure of 2-propoxyquinoline consists of a benzene ring fused to a pyridine ring, with an oxygen-containing side chain attached to the benzene ring. This configuration imparts distinct electronic and steric properties, enabling the molecule to interact with biological targets in diverse ways. The presence of the propoxy group enhances the compound's solubility in both polar and non-polar solvents, facilitating its use in a wide range of experimental conditions.
In recent years, 2-propoxyquinoline has been extensively studied for its potential in drug discovery and development. Researchers have leveraged its structural framework to design novel derivatives with enhanced pharmacological activity. One notable area of investigation involves its application as an intermediate in synthesizing bioactive molecules targeting neurological disorders. The quinoline moiety is particularly relevant in this context, as it is known to modulate neurotransmitter systems and exhibit neuroprotective effects.
Moreover, 2-propoxyquinoline has shown promise in combating microbial infections. Its structural features allow it to interfere with essential bacterial processes, such as DNA replication and protein synthesis. Recent studies have highlighted its efficacy against multidrug-resistant strains of bacteria, underscoring its potential as a next-generation antimicrobial agent. The propoxy group plays a crucial role in this regard by enhancing the molecule's ability to penetrate bacterial cell membranes, thereby improving its antimicrobial potency.
The synthesis of 2-propoxyquinoline typically involves multi-step organic reactions, starting from readily available precursors like 2-methylquinoline and propyl bromide. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly employed in these synthetic routes.
From a computational chemistry perspective, 2-propoxyquinoline has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided valuable insights into the compound's binding affinity and mechanism of action. For instance, docking simulations have revealed that 2-propoxyquinoline can bind effectively to enzymes involved in metabolic pathways relevant to cancer progression. This finding has spurred further research into developing targeted therapies for oncological applications.
The pharmacokinetic profile of 2-propoxyquinoline is another area of active investigation. Researchers are exploring how the propoxy group influences absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest that this substitution enhances oral bioavailability while reducing toxicity, making 2-propoxyquinoline a favorable candidate for clinical development.
Industrial applications of 2-propoxyquinoline are also emerging beyond pharmaceuticals. Its derivatives have been explored as components in agrochemical formulations due to their ability to inhibit plant pathogens. Additionally, the compound's photochemical properties have been investigated for use in organic light-emitting diodes (OLEDs), demonstrating its versatility across multiple scientific disciplines.
Future directions in the study of 2-propoxyquinoline include exploring its role in drug repurposing initiatives. Given its established safety profile and demonstrated biological activity, there is significant interest in identifying new therapeutic uses for this compound. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate these endeavors.
In conclusion,2-propoxyquinoline (CAS No. 945-83-5) represents a compelling example of how structural modifications can enhance a molecule's potential for therapeutic applications. Its unique combination of pharmacological properties makes it an invaluable asset in modern drug discovery programs. As research continues to uncover new possibilities for this compound, 2-propoxyquinoline is poised to play an increasingly important role in addressing global health challenges.
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